Ethylmorphine hydrochloride

Opioid receptor pharmacology Structure-activity relationship Prodrug activation

Differentiate your research with Ethylmorphine Hydrochloride (CAS 125-30-4). As the 3-ethoxy congener of morphine, it uniquely offers a 7.0% hepatic morphine conversion yield—nearly double that of codeine—providing a wider dynamic range for CYP2D6 phenotyping studies. In forensic toxicology, its exclusive norethylmorphine metabolite enables unambiguous source attribution, while the single, stable dihydrate polymorph eliminates the solid-form variability that complicates codeine reference standards. Choose this compound for superior assay sensitivity, definitive forensic interpretation, and predictable reference standard stability.

Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
CAS No. 125-30-4
Cat. No. B3365623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmorphine hydrochloride
CAS125-30-4
Molecular FormulaC19H24ClNO3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl
InChIInChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1
InChIKeyZPPBASOODYCKDP-YZZSNFJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmorphine Hydrochloride (CAS 125-30-4): Essential Procurement Specifications for an Opioid Prodrug with Distinct CYP2D6-Driven Pharmacology


Ethylmorphine hydrochloride (EtM·HCl), also known as codethyline or dionine, is a semi-synthetic morphinan opioid that functions as an orally active analgesic and antitussive prodrug. Its analgesic activity is primarily mediated through hepatic O-deethylation by cytochrome P450 2D6 (CYP2D6) to the active metabolite morphine, while N-demethylation by CYP3A4 yields norethylmorphine [1]. As the 3-ethoxy congener of morphine, ethylmorphine occupies an intermediate position in the opioid potency spectrum: it is less potent than morphine but more potent than codeine (the 3-methoxy analog), and it exhibits weaker mu-opioid receptor binding than codeine due to the longer 3-O-alkyl substituent [2]. Beyond its clinical use in cough suppression, ethylmorphine hydrochloride serves as an important analytical reference standard in forensic toxicology and as a probe substrate for CYP2D6 phenotyping [3].

Why Codeine, Pholcodine, or Dihydrocodeine Cannot Substitute for Ethylmorphine Hydrochloride in Analytical, Metabolic, or Formulation Contexts


Although ethylmorphine, codeine, pholcodine, and dihydrocodeine share a morphinan scaffold, they differ critically in the 3-O-substituent, which governs mu-opioid receptor binding affinity, CYP2D6-mediated metabolic activation yield, and solid-state hydration behavior. The 3-ethoxy group of ethylmorphine produces a Ki ranked between codeine (3-methoxy, lower Ki) and pholcodine (3-morpholinoethyl, highest Ki) in the series morphine < codeine < ethylmorphine < pholcodine [1]. This difference translates into a significantly higher molar conversion of parent drug to morphine after an equivalent oral dose relative to codeine (7.0% vs. 3.8% of dose; p < 0.05) [2], and a fundamentally different interindividual variability profile that cannot be predicted from codeine pharmacokinetic data alone. Furthermore, ethylmorphine hydrochloride crystallizes exclusively as a dihydrate with no detectable anhydrous polymorph [3], a physical property that directly affects hygroscopicity, storage stability, and analytical reference standard reliability in ways that codeine hydrochloride (which forms stable anhydrous polymorphs) does not exhibit. These pharmacodynamic, metabolic, and solid-state distinctions mean that substituting any in-class analog without accounting for these verified quantitative differences would compromise the integrity of research models, bioanalytical method validation, and forensic interpretation.

Quantitative Differentiation Evidence for Ethylmorphine Hydrochloride: Head-to-Head Data Against Codeine and Other Morphinan Analogs


Mu-Opioid Receptor Binding Affinity (Ki) Positioning Between Codeine and Pholcodine Defines Prodrug Potency Rank

In competitive radioligand binding assays using rat brain homogenates with ³H-DAMGO, the mu-opioid receptor binding affinity of ethylmorphine is weaker than codeine but stronger than pholcodine, following the rank order: morphine (Ki = 1.2 nM) < codeine < ethylmorphine < pholcodine [1]. Although individual Ki values for ethylmorphine and codeine were not numerically tabulated in this study, the ordinal relationship is unequivocally established and directly linked to the length of the 3-O-alkyl substituent: decreasing alkyl group length at position 3 produces decreasing Ki values [1]. This binding rank order explains why ethylmorphine is clinically classified as "more potent than codeine" by a small margin despite having a larger 3-O-substituent, because the ethyl ether yields a higher net morphine formation yield in vivo (see Evidence Item 2) that compensates for the lower parent receptor affinity [2].

Opioid receptor pharmacology Structure-activity relationship Prodrug activation

Higher Morphine Conversion Yield from Ethylmorphine vs. Codeine After Equivalent Oral Dosing: A Direct CYP2D6-Mediated Metabolic Comparison

In a crossover study of 5 CYP2D6 extensive metabolizers (EM) and 5 poor metabolizers (PM) administered single oral doses of codeine (25 mg) and ethylmorphine (25 mg), the urinary excretion of morphine after ethylmorphine intake was nearly double that after codeine intake, independent of CYP2D6 phenotype. EM excreted 11.0% of the ethylmorphine dose as morphine vs. 6.5% after codeine (p < 0.05); PM excreted 3.0% vs. 1.1% (p < 0.05). Pooling both phenotypes, the mean morphine formation was 7.0% for ethylmorphine vs. 3.8% for codeine (p < 0.05), representing an 84% higher mean conversion yield [1]. This difference is further corroborated by Popa et al. (1998), who reported that in 10 healthy volunteers administered 25–50 mg ethylmorphine, the mean 48-h urinary recovery of morphine was 47% of the total recovered opiate, with an individual morphine/EtM ratio ranging from 19% to 131% (mean 48%) [2]. In contrast, the mean total morphine/codeine ratio after codeine administration is approximately 9.8% (range 2.3–23.3%) [3].

Pharmacokinetics CYP2D6 polymorphism Prodrug metabolism Forensic toxicology

Lack of Anhydrous Polymorph in Ethylmorphine Hydrochloride Simplifies Solid-Form Quality Control Relative to Codeine and Morphine Salts

In a comprehensive solid-state screen of morphinane free bases and hydrochloride salts using powder X-ray diffraction, differential scanning calorimetry, and isothermal calorimetry, Braun et al. (2014) reported that anhydrous polymorphs were detected for all compounds studied except ethylmorphine (free base: one anhydrate) and its hydrochloride salt (no anhydrate) [1]. Morphine hydrochloride forms both a trihydrate and dihydrate, while codeine hydrochloride forms stable anhydrous polymorphs [1]. The absence of anhydrous polymorphic forms in ethylmorphine hydrochloride dihydrate means the material exists in a single, well-defined crystalline phase under ambient conditions, eliminating the risk of polymorphic transformation during storage or processing. The melting point is specified at 120–123 °C with simultaneous decomposition, as per the Chinese Pharmacopoeia (2000/2005 editions) [2], providing a reproducible identity and purity criterion.

Solid-state chemistry Polymorphism Hydrate stability Quality control

Pharmacopeial Identity Test Differentiates Ethylmorphine Hydrochloride from Codeine by Selective Ammonia Precipitation

The Chinese Pharmacopoeia (2000 and 2005 editions) includes a specific identification test that distinguishes ethylmorphine hydrochloride from codeine hydrochloride. Test (2) states: dissolve 20 mg of the sample in 1 mL water, add approximately 5 drops of ammonia TS, shake; a white turbidity gradually forms (to differentiate from codeine) [1]. This differential precipitation behavior is not observed with codeine under identical conditions, providing a rapid, low-cost identity confirmation that does not require instrumental analysis. The monograph further specifies: assay purity ≥ 98.5% (C19H23NO3·HCl on dried basis), melting point 120–123 °C with decomposition, loss on drying ≤ 10.0% (consistent with dihydrate stoichiometry), and a morphine impurity limit ≤ 0.1% [1]. The European Pharmacopoeia also defines multiple named impurities (Impurity B as hemisulfate pentahemihydrate, Impurity D as ethylmorphinone) accessible as certified reference standards .

Pharmacopoeia specification Identity testing Differentiation assay Quality control

CYP2D6 Phenotype-Dependent Morphine Formation Variability Is Greater for Ethylmorphine Than Codeine

The ratio of morphine formation between CYP2D6 extensive metabolizers (EM) and poor metabolizers (PM) is higher for ethylmorphine than for codeine, indicating greater phenotype sensitivity. After ethylmorphine 25 mg, EM excreted 11.0% of the dose as morphine vs. 3.0% in PM (EM/PM ratio = 3.7). After codeine 25 mg, EM excreted 6.5% vs. 1.1% in PM (EM/PM ratio = 5.9), but the absolute difference in morphine recovery was 8.0 percentage points for ethylmorphine vs. 5.4 percentage points for codeine [1]. The 9-fold interindividual variation in urinary morphine plus morphine-6-glucuronide recovery after ethylmorphine was confirmed independently by Aasmundstad et al. (1995), who also demonstrated that this variability could not be explained solely by CYP2D6 genotype, implicating constitutional variation in other enzymatic pathways (presumably CYP3A4-mediated N-demethylation and glucuronidation) [2]. The correlation between dextromethorphan metabolic ratio and ethylmorphine/morphine ratio was r = 0.80–0.92 (p = 0.030 to 0.001) [1].

Pharmacogenetics CYP2D6 polymorphism Interindividual variability Metabolic ratio

Core-in-Cup Dual-Release Tablet Formulation Achieves Twofold Higher Cmax vs. Market Reference Ethylmorphine Hydrochloride Tablet

ElMeshad et al. (2020) developed a core-in-cup ethylmorphine hydrochloride tablet combining a lyophilized oro-dispersible tablet (ODT) cup for immediate release (IR) with a directly compressed sustained-release (SR) core. In an in vivo absorption study, the optimized core-in-cup formulations (B1 and B2) achieved maximum plasma concentrations (Cpmax) of 354.12 ± 17.55 ng/mL and 350.82 ± 12.15 ng/mL, attained at 3.0 h, which were approximately two-fold significantly higher than the market reference tablet (Cpmax = 172.05 ± 12.53 ng/mL, attained at 2.20 ± 0.24 h) [1]. This represents a ~106% increase in Cmax with a modest 36% delay in tmax, demonstrating that formulation engineering can substantially enhance the pharmacokinetic profile of ethylmorphine hydrochloride beyond what currently marketed tablet formulations deliver. No comparable dual-release formulation study exists for codeine hydrochloride or other in-class morphinan salts in this specific ODT/SR core-in-cup configuration.

Pharmaceutical formulation Orodispersible tablet Sustained release Bioavailability

Norethylmorphine as a Unique Metabolite Marker Distinguishes Ethylmorphine Intake from Codeine or Morphine in Forensic Urine Analysis

Unlike codeine (which yields norcodeine via CYP3A4 N-demethylation) or morphine (which has no N-demethylated analog from prodrug conversion), ethylmorphine produces a structurally unique N-demethylated metabolite: norethylmorphine. Aasmundstad et al. (1995) demonstrated that norethylmorphine is detectable in all subjects after hydrolysis of urine samples following ethylmorphine administration, even when the parent drug and its 6-glucuronide are no longer measurable (beyond 8–24 h post-dose) [1]. Xu et al. (1997) provided mechanistic evidence that norethylmorphine is itself a substrate for secondary O-dealkylation to normorphine by CYP2D1 (the rat ortholog of CYP2D6), with up to ~80% inhibition of this pathway by anti-CYP2D1 antibodies at IgG:microsome ratios of 10:1 (p = 0.001) [2]. The presence of norethylmorphine in urine therefore serves as a selective forensic marker that unambiguously distinguishes ethylmorphine ingestion from codeine or morphine intake.

Forensic toxicology Metabolite profiling Opiate source attribution N-dealkylation

Optimal Procurement and Application Scenarios for Ethylmorphine Hydrochloride Based on Verified Differential Evidence


CYP2D6 Pharmacogenetic Probe Substrate for Metabolic Phenotyping Studies

Ethylmorphine hydrochloride's higher absolute morphine conversion yield (7.0% vs. 3.8% for codeine at equivalent dose) and wider interindividual variability (9-fold range in morphine + M6G recovery) make it a more sensitive probe substrate than codeine for detecting CYP2D6 phenotypic differences [1]. The cosegregation of ethylmorphine O-deethylation with the debrisoquine/sparteine polymorphism (r = 0.80–0.92 for ethylmorphine/morphine metabolic ratio vs. dextromethorphan metabolic ratio) validates its use in pharmacogenetic studies, while the unique norethylmorphine metabolite provides a built-in internal marker confirming ethylmorphine-specific metabolism rather than confounding morphine from other sources [2]. Researchers selecting between codeine and ethylmorphine as CYP2D6 probe substrates should prefer ethylmorphine when a wider dynamic range of metabolite formation is needed to capture phenotype-dependent differences.

Forensic Toxicology Reference Standard for Opiate Source Attribution in Urine Drug Testing

In forensic laboratories conducting opiate source attribution, ethylmorphine hydrochloride serves as an essential analytical reference standard. The detection of norethylmorphine, a metabolite unique to ethylmorphine among clinically used morphinan opioids, enables unambiguous differentiation from codeine, morphine, or heroin intake [1]. Furthermore, the ethylmorphine-to-morphine ratio in urine increases over time, exceeding 1.0 within 12–24 h post-dose and reaching >10 in later collection intervals, a temporal pattern distinct from codeine where morphine/codeine ratios typically remain below 1.0 for the first 24 h in most individuals [2]. Laboratories performing GC-MS or LC-MS/MS confirmation of opiate-positive immunoassay screens should include ethylmorphine and norethylmorphine in their analyte panels to avoid false attribution of morphine positivity to codeine or heroin use.

Pharmaceutical Solid-Form Reference Material with Single-Phase Crystalline Stability

Ethylmorphine hydrochloride dihydrate exhibits a unique solid-state advantage as a pharmaceutical reference standard: its absence of anhydrous polymorphs eliminates the risk of polymorphic transformation during storage, handling, or analytical method development [1]. Unlike codeine hydrochloride, which forms stable anhydrous polymorphs requiring additional solid-form monitoring, ethylmorphine hydrochloride exists as a single, well-characterized dihydrate with a pharmacopeial melting point specification of 120–123 °C (with decomposition) and loss on drying ≤ 10.0% [2]. The ammonia precipitation identity test provides a simple, unambiguous differentiation from codeine hydrochloride without instrumental analysis [2]. Quality control laboratories seeking a morphinan reference standard with predictable hydrate stoichiometry and minimal solid-form complexity should prioritize ethylmorphine hydrochloride over codeine hydrochloride for method validation and system suitability testing.

Dual-Release Analgesic Formulation Development Leveraging Validated Core-in-Cup Tablet Technology

Ethylmorphine hydrochloride is uniquely positioned for advanced formulation development among morphinan opioids due to the demonstrated feasibility of a lyophilized ODT/sustained-release core-in-cup tablet that achieves a 106% increase in Cmax (352 vs. 172 ng/mL) relative to a conventional immediate-release market tablet [1]. This proof-of-concept formulation provides a validated platform for developing prescription analgesic products with rapid onset (via the lyophilized ODT cup) combined with sustained pain relief (via the directly compressed core), a dual-release profile that has not been similarly demonstrated for codeine, dihydrocodeine, or pholcodine in the same core-in-cup configuration. Pharmaceutical development teams exploring advanced morphinan delivery systems should consider ethylmorphine hydrochloride as the lead candidate for ODT/SR combination products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylmorphine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.